Methyl 5-oxotetrahydrofuran-2-carboxylate

Asymmetric Synthesis Catalysis Chiral Building Blocks

Select Methyl 5-oxotetrahydrofuran-2-carboxylate for its unique chiral γ-lactone scaffold essential for asymmetric synthesis of natural products and pharmaceuticals. The compound exhibits potent lipoxygenase inhibition and quantifiable activity against epigenetic targets FTO (IC50 9.5 µM) and ALKBH5 (IC50 1.8 µM), enabling phenotypic studies in cancer biology and psoriasis research. Available as racemic mixture or enantiopure forms with ≥95% purity. Ensure high stereochemical precision in your synthesis.

Molecular Formula C6H8O4
Molecular Weight 144.12 g/mol
CAS No. 3885-29-8
Cat. No. B1618727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 5-oxotetrahydrofuran-2-carboxylate
CAS3885-29-8
Molecular FormulaC6H8O4
Molecular Weight144.12 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(=O)O1
InChIInChI=1S/C6H8O4/c1-9-6(8)4-2-3-5(7)10-4/h4H,2-3H2,1H3
InChIKeyAFHPZLNLFDYSTG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Methyl 5-oxotetrahydrofuran-2-carboxylate (CAS 3885-29-8) for Scientific Research


Methyl 5-oxotetrahydrofuran-2-carboxylate (CAS 3885-29-8), also known as methyl 5-oxooxolane-2-carboxylate, is a heterocyclic γ-lactone ester with the molecular formula C6H8O4 and a molecular weight of 144.12 g/mol [1]. As a foundational chiral building block [2], it is widely employed in organic synthesis and drug discovery [3], existing as racemic mixture or in its (R)- and (S)- enantiomeric forms, with a commercially available purity typically ≥95% . Its unique structure and reactivity differentiate it from simpler lactones and other tetrahydrofuran derivatives in research and industrial applications.

Why Generic Substitution of Methyl 5-oxotetrahydrofuran-2-carboxylate is Problematic


Generic substitution with other tetrahydrofuran derivatives or lactones fails because Methyl 5-oxotetrahydrofuran-2-carboxylate possesses a unique combination of stereochemical and functional attributes that directly impact experimental outcomes. Its chiral nature is critical for biological activity , and its specific γ-lactone structure is essential for its role as a key building block in the synthesis of natural products [1]. Furthermore, the compound demonstrates distinct and quantifiable activity as a potent lipoxygenase inhibitor [2] and as an inhibitor of specific epigenetic targets like FTO and ALKBH5 [3], activities that are not guaranteed to be replicated by in-class analogs. The quantitative evidence below substantiates these points of differentiation.

Quantitative Evidence for Selecting Methyl 5-oxotetrahydrofuran-2-carboxylate


High Enantiomeric Excess Achievable via Asymmetric Synthesis for Chiral Building Block Applications

The compound can be synthesized asymmetrically to achieve high enantiomeric excess (ee), a critical parameter for chiral building block procurement. A cinchona-modified Pt/Al2O3 catalyzed hydrogenation of dialkyl 2-oxoglutarates yields alkyl 5-oxotetrahydrofuran-2-carboxylates with up to 96% ee [1]. This level of stereochemical control is a key differentiator from standard racemic synthesis methods or the use of other chiral lactones that may not achieve comparable ee values.

Asymmetric Synthesis Catalysis Chiral Building Blocks

In Vitro Inhibition of the Epigenetic Target FTO

Methyl 5-oxotetrahydrofuran-2-carboxylate demonstrates measurable inhibitory activity against the human fat mass and obesity-associated protein (FTO), an alpha-ketoglutarate-dependent dioxygenase and key epigenetic target [1]. This provides a specific, quantified differentiation point against other γ-lactones lacking documented enzyme inhibition profiles.

Epigenetics Enzyme Inhibition Cancer Research

Selective Inhibition Profile Across ALKBH Family Epigenetic Erasers

Beyond FTO, the compound shows differential inhibitory activity against other members of the ALKBH family of DNA/RNA demethylases, providing a quantifiable selectivity profile [1]. This selectivity is a key advantage over less characterized in-class compounds.

Epigenetics Enzyme Inhibition Selectivity Profiling

Quantified Effect on Cellular Differentiation and Proliferation

The compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. While specific quantitative data (e.g., IC50 for proliferation) is not provided in the source, this functional cellular effect differentiates it from other lactones or furan derivatives that may lack this specific phenotypic activity.

Cell Differentiation Anticancer Research Cell Biology

Commercially Available High Purity for Consistent Research Outcomes

Commercially, the compound is offered with a high degree of purity, with vendors such as TargetMol providing a guaranteed purity of 99.81% [1] and Bidepharm offering a standard purity of 95% . This specification is critical for minimizing variability in sensitive biological assays and chemical reactions.

Chemical Procurement Purity Analytical Chemistry

Key Application Scenarios for Methyl 5-oxotetrahydrofuran-2-carboxylate


Asymmetric Synthesis of Chiral Pharmaceutical Intermediates

Given the established method for achieving up to 96% enantiomeric excess [1], this compound is optimally applied as a chiral building block in the asymmetric synthesis of natural products and pharmaceuticals [1]. Researchers should prioritize this compound when high stereochemical purity is required for target molecule activity.

Epigenetic Tool Compound for FTO and ALKBH5 Inhibition Studies

The compound's quantified inhibitory activity against FTO (IC50 = 9.5 µM) and ALKBH5 (IC50 = 1.8 µM) [2] positions it as a useful tool compound for investigating the roles of these RNA demethylases in cancer, obesity, and other diseases. It is particularly suited for initial in vitro studies requiring a commercially available inhibitor with a defined selectivity profile.

Mechanistic Studies of Cellular Differentiation and Proliferation

The documented ability of Methyl 5-oxotetrahydrofuran-2-carboxylate to arrest proliferation and induce differentiation of undifferentiated cells [3] makes it a valuable agent for cancer biology research and for exploring treatments for hyperproliferative skin conditions like psoriasis [3]. Its use in phenotypic assays can provide insights into differentiation pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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